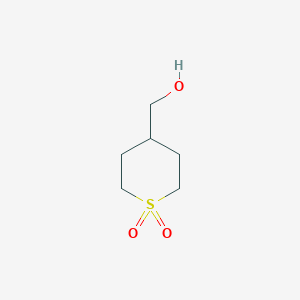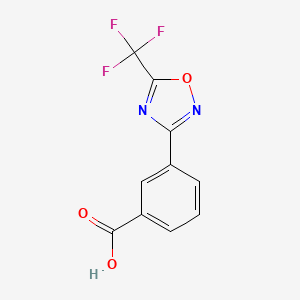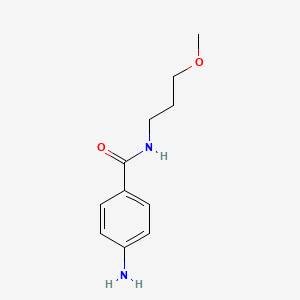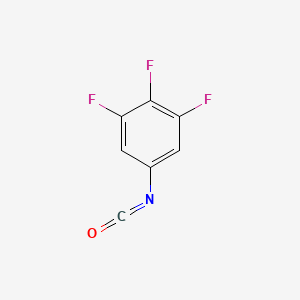
1,2,3-Trifluoro-5-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, leading to the introduction of phosphorus atoms into the benzene ring . This method reflects a common strategy for introducing substituents into polyfluorinated benzenes, which may be relevant for the synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of polyfluorinated benzenes has been extensively studied. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in the crystal packing of non-polar compounds . Similarly, the structure of 1,2,4,5-tetrafluorobenzene has been determined to deviate only slightly from D6h symmetry, with nearly equal C–C and C–F bond lengths . These findings suggest that this compound would also exhibit a planar structure with slight deviations due to the presence of the isocyanate group.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, often facilitated by the presence of electron-withdrawing fluorine atoms. For example, 1,3,5-trifluorotrinitrobenzene reacts with a range of nucleophiles to form substituted trinitrobenzene derivatives . This reactivity could be extrapolated to this compound, which might also be expected to participate in nucleophilic substitution reactions due to the presence of the isocyanate functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the strong electronegativity of fluorine. The presence of fluorine atoms in compounds like 1,2,3,5-tetrafluorobenzene and 1,2,4,5-tetrafluorobenzene affects their crystal structures and intermolecular interactions . The electron-withdrawing effect of fluorine also impacts the reactivity of these compounds, as seen in the versatile reactivity of 1,3,5-trifluorotrinitrobenzene . For this compound, similar effects on physical properties such as melting point, boiling point, and solubility can be anticipated, along with a potential for unique reactivity due to the isocyanate group.
Scientific Research Applications
Synthesis and Characterization of Polymers
Hyperbranched Poly(arylene ether)s Synthesis
A novel trifluoromethyl-activated monomer, derived from 1,3,5-tribromobenzene and 4-fluoro-3-trifluoromethylphenylboronic acid, was used to synthesize several hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight without significant gelation and have been characterized for their excellent thermal stability and higher glass transition temperatures compared to their linear analogs, making them potentially useful for advanced materials applications (Banerjee et al., 2009).
Organometallic Chemistry and Functionalization Reactions
Regiospecific Functionalization of 1,2,3-Trifluorobenzene
The study demonstrated the use of novel organometallic recipes for the regiospecific functionalization of 1,2,3-trifluorobenzene, highlighting the precision achievable in modifying this compound to produce targeted chemical derivatives. This approach paves the way for the synthesis of complex organic molecules with specific functional groups (Heiss & Schlosser, 2003).
Environmental Science and Biodegradation
Biotransformation of Monofluorophenols
Research into the transformation of monofluorophenols by Rhodococcus opacus 1cp revealed the formation of fluoropyrogallols as intermediates. This study provides insights into the metabolic pathways involved in the biodegradation of fluorinated organic compounds, which is crucial for understanding the environmental fate of such chemicals (Finkelstein et al., 2000).
Synthesis of Fluorinated Aromatic Compounds
Continuous-Flow Synthesis of 2,4,5-Trifluorobromobenzene
A novel microreactor-based system was developed for the efficient synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate for the production of biologically active peptides and fluorescent reagents. This method offers a rapid and scalable approach to synthesizing fluorinated aromatic compounds, demonstrating the versatility of 1,2,3-trifluoro-5-isocyanatobenzene derivatives in chemical synthesis (Deng et al., 2016).
properties
IUPAC Name |
1,2,3-trifluoro-5-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHPAJOGZXLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649173 |
Source


|
| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869285-47-2 |
Source


|
| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)
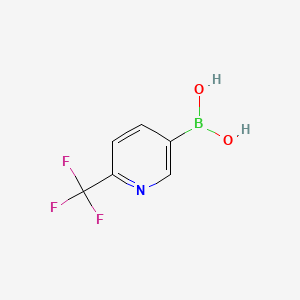

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)
